2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C23H23FN2O4S. This compound is notable for its unique structure, which includes a fluorophenoxy group, a propanamido group, and a tetrahydrobenzothiophene core. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-10(24-12-8-6-11(19)7-9-12)17(23)21-18-15(16(20)22)13-4-2-3-5-14(13)25-18/h6-10H,2-5H2,1H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMHALYNIXPCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-fluorophenoxypropanoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-Fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **Propan-2-yl 2-[2-(4-fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydrobenzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-[2-(4-Fluorophenoxy)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.4 g/mol. The structure features a benzothiophene core substituted with various functional groups, making it a candidate for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
Pharmacokinetics
Studies have indicated that the compound exhibits favorable pharmacokinetic properties. For instance, its oral bioavailability and metabolic stability have been evaluated in animal models, revealing significant absorption and distribution characteristics that are critical for therapeutic efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways. For example, it has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising activity that could lead to further development as an antimicrobial agent .
Case Studies
- Antimicrobial Evaluation : A study conducted on several derivatives of benzothiophene compounds highlighted the antimicrobial efficacy of this compound against S. aureus and other pathogens. The results suggested that modifications in the substituent groups could enhance activity and selectivity .
- Pharmacokinetic Assessment : A pharmacokinetic study in rats showed that the compound had a half-life conducive to therapeutic use. The study measured peak plasma concentrations and time to peak absorption, providing insights into dosing regimens for potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
